molecular formula C11H12FNO3S B13411927 N-Acetyl-S-(4-fluorophenyl)cysteine

N-Acetyl-S-(4-fluorophenyl)cysteine

Cat. No.: B13411927
M. Wt: 257.28 g/mol
InChI Key: MMFMNCSNACXBFZ-JTQLQIEISA-N
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Description

N-Acetyl-S-(4-fluorophenyl)cysteine is a chemical compound with the molecular formula C11H12FNO3S. It is a derivative of cysteine, an amino acid, and features a fluorophenyl group attached to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-fluorophenyl)cysteine typically involves the acetylation of S-(4-fluorophenyl)cysteine. One common method includes the reaction of 4-fluorobenzenethiol with N-acetylcysteine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-fluorophenyl)cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-(4-fluorophenyl)cysteine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-fluorophenyl)cysteine involves its ability to interact with various molecular targets. The compound can modulate redox reactions due to its thiol group, which can donate electrons and neutralize reactive oxygen species. This antioxidant activity is crucial in protecting cells from oxidative damage . Additionally, the fluorophenyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(4-fluorophenyl)cysteine is unique due to the presence of both the acetyl and fluorophenyl groups. These modifications enhance its chemical stability and potentially its biological activity compared to its analogs .

Properties

Molecular Formula

C11H12FNO3S

Molecular Weight

257.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI Key

MMFMNCSNACXBFZ-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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